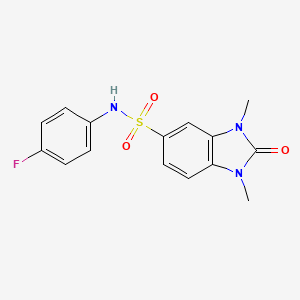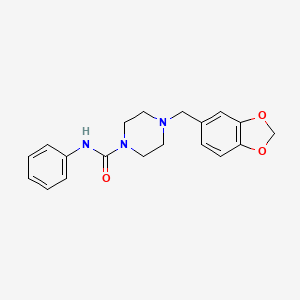
3,4-dimethyl-5-(4-morpholinylsulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-5-(4-morpholinylsulfonyl)benzoic acid is a compound that has been studied extensively in scientific research. It is commonly referred to as DMSB, and it is a potent inhibitor of the enzyme carbonic anhydrase. This enzyme is involved in many physiological processes, including acid-base balance, respiration, and ion transport. The inhibition of carbonic anhydrase by DMSB has been shown to have a variety of effects on the body, and it has potential applications in medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Reaction Mechanisms
Alkylation reactions of sulfonyl derivatives have been investigated to understand their reactivity and potential in synthesizing complex molecules. Rayes et al. (2010) explored alkylation reactions at the benzo moiety of certain dimethoxybenzo[a]heptalenes, revealing insights into the reactivity of these compounds under different conditions Rayes et al., 2010. This study showcases the nuanced behavior of these chemicals in synthesis applications, particularly in the formation of 1-methylated benzoheptalenes and the impact of lithium reagents on their alkylation patterns.
Green Chemistry and Eco-Friendly Synthesis
In the realm of sustainable chemistry, Almarhoon et al. (2019) reported on a facile and eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives under mild conditions. This research not only highlights the efficiency of using sulfonyl chlorides as precursors but also emphasizes the environmental benefits of employing green chemistry principles in chemical synthesis Almarhoon et al., 2019.
Enzyme Inhibition and Biological Applications
The study of enzyme inhibitors is a critical area of biochemistry, where sulfonamide derivatives, including those related to morpholine, play a significant role. Supuran et al. (2013) investigated three new aromatic sulfonamide inhibitors of carbonic anhydrases, demonstrating their potential in therapeutic applications due to their inhibitory activities against several isoenzymes Supuran et al., 2013.
Antibacterial Agents
The synthesis and evaluation of sulfonamide derivatives as antibacterial agents represent another crucial application in medicinal chemistry. Ur-Rehman et al. (2015) synthesized a new series of oxadiazolyl and morpholinyl sulfonyl benzyl sulfides, assessing their antibacterial activity against various bacterial strains. This work underscores the importance of structural modification in enhancing the antibacterial efficacy of sulfonamide derivatives Ur-Rehman et al., 2015.
Material Science and Luminescence
In material science, the study of luminescent materials is pivotal for developing new optical and electronic devices. Gao et al. (2014) explored the structure and photoluminescence properties of complexes formed by aromatic carboxylic acid-functionalized polysulfones with rare earth ions. Their findings highlight how the ligand structure and central ion properties significantly affect the luminescence intensities, offering valuable insights for designing novel luminescent materials Gao et al., 2014.
Eigenschaften
IUPAC Name |
3,4-dimethyl-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-7-11(13(15)16)8-12(10(9)2)20(17,18)14-3-5-19-6-4-14/h7-8H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFWSTAJHSZYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)
![9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)


![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)
![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)
![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)
![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)

![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)
